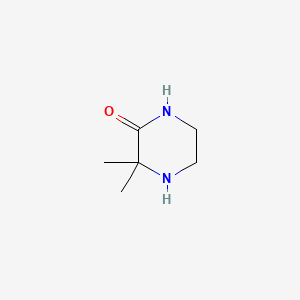

3,3-Dimethylpiperazin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(2)5(9)7-3-4-8-6/h8H,3-4H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFIRYWCOIYJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177002 | |

| Record name | 2-Piperazinone, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22476-74-0 | |

| Record name | 3,3-Dimethyl-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22476-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperazinone, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022476740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperazinone, 3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,3 Dimethylpiperazin 2 One and Its Analogs

Classical Synthetic Approaches to Piperazinone Ring Systems

Traditional methods for constructing the piperazinone core are foundational in organic synthesis. These approaches typically involve the formation of one or more carbon-nitrogen bonds in a key ring-forming step and are valued for their reliability and the accessibility of starting materials. researchgate.net

Intramolecular cyclization is a primary strategy for forming the piperazinone ring. tandfonline.com This approach involves preparing a linear precursor containing the necessary functional groups that can subsequently react to form the heterocyclic ring. tandfonline.com Several modes of intramolecular C-N bond formation are well-documented in the literature. tandfonline.com

One common method involves the reductive amination of a precursor containing both an amine and a carbonyl group (or a group that can be converted to a carbonyl). For example, a Boc-glycinal derivative can undergo reductive amination, followed by acid-promoted deprotection and basification, to yield the desired piperazinone product. tandfonline.com Another approach is the Dieckmann-like cyclization, which has been used to form piperazine-2,5-diones and can be adapted for piperazin-2-ones, providing access to trisubstituted products. thieme-connect.com

The aza-Wacker cyclization is another powerful method. In a process reported by Poli, Broggini, and co-workers, an N-sulfonyl-amide tethered substrate undergoes palladium(II)-assisted attack of the amine onto an alkene moiety. rsc.org This is followed by β-hydride abstraction and reductive elimination to form the six-membered piperazinone ring. rsc.org The choice of oxidant, such as different hypervalent iodine reagents, can influence the reaction pathway and product formation. rsc.org

Table 1: Overview of Classical Cyclization Reactions for Piperazinone Synthesis

| Reaction Type | Key Transformation | Typical Reagents/Conditions | Reference(s) |

|---|---|---|---|

| Reductive Amination | Sequential reductive alkylation and intramolecular cyclization of a diamine precursor. | Imidazole carboxaldehyde, acid, base. | tandfonline.com |

| Dieckmann Cyclization | Intramolecular condensation of a diester precursor. | Base (e.g., NaH), THF. | thieme-connect.com |

| Aza-Wacker Cyclization | Intramolecular aminopalladation of an alkene followed by β-hydride elimination. | Pd(II) catalyst, oxidant (e.g., PhI(OAc)₂). | rsc.org |

This table provides a summary of selected classical cyclization strategies for forming the piperazinone ring.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like piperazinones in a single step from three or more reactants, enhancing atom economy and reducing synthesis time. nih.govtandfonline.com The Ugi four-component reaction is a prominent example used to incorporate functionality into the piperazinone structure. tandfonline.com A variation involves an Ugi reaction with aminoacetaldehyde dimethyl acetal, followed by an acid-mediated cyclization to generate the piperazinone ring. acs.org

The Petasis three-component coupling strategy, also known as the boronic Mannich reaction, can also be employed. This reaction combines a boronic acid, an amine (such as Boc-ethylene diamine), and an aldehyde (like glyoxylic acid) to create a precursor that can be cyclized under acidic conditions to yield the piperazinone. tandfonline.com A modified four-component "split-Ugi" protocol has been developed for use with bis-secondary diamines, further expanding the utility of MCRs for generating diverse piperazine (B1678402) cores for pharmaceutical research. nih.gov

Advanced and Stereoselective Synthesis of 3,3-Dimethylpiperazin-2-one

The demand for enantiomerically pure and structurally complex piperazinones has driven the development of advanced catalytic and stereoselective synthetic methods. These strategies offer greater control over the final product's three-dimensional structure, which is crucial for biological activity. researchgate.netresearchgate.net

Catalysis plays a pivotal role in the modern synthesis of piperazinones, enabling reactions that are otherwise difficult and providing access to chiral products with high enantioselectivity. researchgate.netresearchgate.net

Transition metals, particularly palladium, are widely used to catalyze the formation of piperazinone rings and their analogs. rsc.orgmdpi.com These metals can facilitate key bond-forming steps under mild conditions. sioc-journal.cn

One notable application is the palladium-catalyzed decarboxylative allylic alkylation reaction. This method has been used to achieve the enantioselective synthesis of N-Boc-protected α,α-disubstituted piperazin-2-ones. researchgate.net Utilizing a chiral palladium catalyst derived from an electron-deficient PHOX ligand, various chiral piperazinones can be synthesized in high yields and enantioselectivity. researchgate.net The development of C-H functionalization techniques also represents a major advance, providing new avenues for introducing substituents onto the piperazine ring, though these methods are often lengthy. encyclopedia.pub The Buchwald–Hartwig coupling (for N-arylation) and reductive amination (for N-alkylation) are other key transition-metal-catalyzed methods for functionalizing the piperazine scaffold. mdpi.com

Organic photoredox catalysis has emerged as a powerful tool in synthesis, using visible light to initiate single-electron transfer (SET) processes and generate reactive radical intermediates under mild conditions. nih.govsigmaaldrich.com This approach offers a programmable route to highly diversified piperazine cores, often avoiding the need for pre-functionalized substrates. nih.gov

A recently developed method utilizes an organic photoredox catalyst to achieve a direct substrate oxidation. This is followed by a 6-endo-trig radical cyclization with an in situ generated imine to furnish the piperazine product. nih.gov This strategy is operationally simple and accommodates a wide range of carbonyl and amine condensation partners. nih.gov Furthermore, photoredox catalysis can be used to prepare functionalized diamine starting materials through the anti-Markovnikov hydroamination of accessible ene-carbamates, which can then be used to generate more complex piperazine structures. nih.gov This method highlights the potential of photoredox catalysis to access previously challenging C-substituted piperazines. nih.gov

Table 2: Summary of Advanced Catalytic Strategies for Piperazinone Synthesis

| Catalytic Strategy | Key Transformation | Catalyst System Example | Key Features | Reference(s) |

|---|---|---|---|---|

| Transition Metal Catalysis | ||||

| Pd-Catalyzed Allylic Alkylation | Enantioselective synthesis of α,α-disubstituted piperazin-2-ones. | Chiral Pd-catalyst with PHOX ligand. | High yield and enantioselectivity for chiral piperazinones. | researchgate.net |

| Aza-Wacker Cyclization | Intramolecular cyclization of unsaturated amine precursors. | Pd(TFA)₂ / (−)-sparteine. | Can create new C-N bonds with reasonable enantioselectivity. | rsc.org |

| Organic Photoredox Catalysis |

This table summarizes selected advanced catalytic methodologies for the synthesis of substituted and chiral piperazinones.

Catalytic Strategies

Enantioselective Catalysis

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral piperazin-2-ones, providing access to stereochemically defined molecules that are crucial for developing new therapeutic agents. A prominent strategy in this area is the palladium-catalyzed asymmetric allylic alkylation.

Researchers have successfully developed a palladium-catalyzed asymmetric decarboxylative allylic alkylation of N-protected piperazin-2-ones. nih.govcaltech.edunih.gov This method facilitates the synthesis of a variety of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edunih.gov The reaction typically employs a palladium catalyst, such as Pd₂(pmdba)₃, in conjunction with a chiral phosphine (B1218219) ligand, like (S)-(CF₃)₃-t-BuPHOX. nih.gov This catalytic system has demonstrated tolerance for various N-protecting groups and substitutions at the stereocenter, affording products in good to excellent yields and high enantioselectivities. nih.govcaltech.edu

Another significant advancement is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn This method provides an efficient route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities (dr) and enantioselectivities (ee). dicp.ac.cn The process involves the hydrogenation of the pyrazin-2-ol tautomer of a pyrazine (B50134) substrate, leading to the formation of the desired chiral piperazin-2-one (B30754). dicp.ac.cn The products can be obtained with high optical purity, which can be maintained during subsequent transformations, such as reduction to the corresponding chiral piperazines. dicp.ac.cn

| Method | Catalyst/Ligand | Substrate Type | Key Findings | Reference |

|---|---|---|---|---|

| Asymmetric Decarboxylative Allylic Alkylation | Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX | N-protected piperazin-2-ones | Yields modest to excellent; enantioselectivities good to excellent for α-secondary and α-tertiary products. | nih.govcaltech.edu |

| Asymmetric Hydrogenation | Palladium-based | Pyrazin-2-ols | Up to 90% ee and >20:1 dr for chiral disubstituted piperazin-2-ones. | dicp.ac.cn |

| Asymmetric Allylic Alkylation | Pd-catalyst with electron-deficient PHOX ligand | N4-Boc-protected piperazin-2-ones | High yields and enantioselectivity for α,α-disubstituted piperazin-2-ones. | rsc.org |

Asymmetric Synthesis Approaches

Beyond enantioselective catalysis, other asymmetric synthesis strategies are employed to construct chiral piperazin-2-one scaffolds. These methods often utilize starting materials from the chiral pool or employ chiral auxiliaries to control stereochemistry.

One common approach involves the use of α-amino acids as chiral starting materials. nih.gov For instance, the synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from R-(–)-phenylglycinol, which acts as a chiral auxiliary, in a reaction with N-Boc glycine (B1666218) to form a protected 2-oxopiperazine intermediate. nih.gov This highlights how naturally occurring chiral molecules can be elaborated into more complex chiral heterocycles.

The chiral pool approach is advantageous due to the wide availability of enantiomerically pure amino acids. acs.org These can be incorporated into synthetic routes to generate piperazinones with defined stereochemistry at specific positions.

Chiral auxiliaries have also been effectively used to direct the stereochemical outcome of reactions. For example, the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to a chiral α-amino sulfinylimine derived from (R)-phenylglycinol has been reported for the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.gov While this example leads to a piperazine, the underlying principles of using a chiral auxiliary to control the formation of stereocenters are directly applicable to the synthesis of chiral piperazin-2-ones.

Reductive Cyclization Methods

Reductive cyclization represents a convergent and efficient strategy for the synthesis of the piperazinone ring system. These methods typically involve the formation of one or more C-N bonds in a single pot, often from linear precursors.

A notable example is the one-pot, tandem reductive amination-transamidation-cyclization reaction. acs.orgorganic-chemistry.org This process involves reacting an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions. acs.orgorganic-chemistry.org The resulting intermediate undergoes an intramolecular N,N'-acyl transfer, followed by cyclization to yield the substituted piperazin-2-one. acs.orgorganic-chemistry.org The efficiency of this reaction is influenced by the nature of the acyl group and the steric hindrance of the amino ester. acs.orgorganic-chemistry.org N-(2-Oxoethyl)trifluoroacetamides have been found to be particularly effective substrates, leading to products with high optical purity. organic-chemistry.org

Another powerful reductive cyclization approach is the catalytic reductive cyclization of dioximes. nih.govmdpi.com This method involves the sequential double Michael addition of nitrosoalkenes to a primary amine to generate a bis(oximinoalkyl)amine intermediate. nih.govmdpi.com Subsequent stereoselective catalytic reductive cyclization of the oxime groups, typically using a palladium on carbon (Pd/C) catalyst, yields the piperazine ring. mdpi.com This strategy allows for the straightforward structural modification of molecules containing a primary amino group, effectively converting it into a piperazine ring. nih.gov

| Method | Starting Materials | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Tandem Reductive Amination-Transamidation-Cyclization | N-(2-oxoethyl)amides, α-amino esters | Intramolecular N,N'-acyl transfer and cyclization | Substituted piperazin-2-ones | acs.orgorganic-chemistry.org |

| Catalytic Reductive Cyclization of Dioximes | Primary amines, nitrosoalkenes | Stereoselective cyclization of bis(oximinoalkyl)amines | Substituted piperazines | nih.govmdpi.com |

Synthetic Routes to Functionalized this compound Derivatives

N-Alkylation and N-Acylation Reactions

N-Alkylation and N-acylation are fundamental reactions for the functionalization of the piperazinone core, allowing for the introduction of a wide range of substituents at the nitrogen atoms. These modifications are crucial for modulating the physicochemical and biological properties of the resulting molecules.

N-alkylation can be achieved through various methods, including reactions with alkyl halides or reductive amination. Gold clusters supported on porous coordination polymers have been shown to catalyze the N-alkylation of amines with alcohols under a nitrogen atmosphere, providing a direct route to secondary amines. d-nb.info Electrochemical strategies have also been developed for the N-alkylation of NH-sulfoximines via the decarboxylation of carboxylic acids, a method that offers mild reaction conditions without the need for external oxidants or metal catalysts. rsc.org

N-acylation is commonly performed using acylating agents such as acyl chlorides or anhydrides. A one-pot synthesis of N-acylpiperazinones has been developed from N-(2-oxoethyl)amides and α-amino esters, which involves an N,N'-acyl transfer as a key step. acs.org Electrochemical methods have also been employed for the N-acylation of NH-sulfoximines through the deoxygenation of carboxylic acids. rsc.org Furthermore, N-acylated 2-aminobenzothiazoles have been synthesized and shown to possess biological activity, demonstrating the utility of this functionalization in medicinal chemistry. nih.gov

Substitution Reactions at Carbon Centers

Introducing substituents at the carbon atoms of the piperazinone ring, particularly at the C3 position for this compound, is essential for creating structural diversity. Nucleophilic substitution reactions are a primary means of achieving this. libretexts.orgencyclopedia.pub

The synthesis of substituted piperazinones can be achieved by reacting a precursor with an appropriate nucleophile. For example, the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with (R)- and (S)-1,3-dimethylpiperazines results in a nucleophilic substitution at one of the chlorine-bearing carbons to yield chiral 3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. mdpi.com

In the context of building the piperazinone ring, substitution at the C3 position can be facilitated by the choice of starting materials. The tandem reductive amination-cyclization approach allows for the incorporation of C3-substitution by using appropriately substituted α-amino esters. acs.org This method provides a convergent route to C3-substituted piperazinones. The steric properties of the substituent on the amino ester can influence the efficiency of the reaction. organic-chemistry.org

Ring Expansion and Ring Contraction Strategies

Ring expansion and ring contraction reactions offer alternative pathways to piperazinone and related heterocyclic structures, often from more readily available ring systems.

Ring expansion strategies have been used to synthesize piperazines. For instance, the conversion of a primary amino group into a piperazine ring can be considered a form of ring system construction that can be conceptually related to expansion strategies. mdpi.com More generally, ring expansions can involve the insertion of a carbon or heteroatom into an existing ring. wikipedia.org For example, the reaction of nitroarenes with an organophosphorus catalyst can lead to aryl nitrenes, which undergo ring expansion to dearomatized 2-amino-3H-azepines. nih.gov While not directly yielding a piperazinone, this illustrates the principle of ring expansion to access nitrogen-containing heterocycles.

Ring contraction strategies can also be employed. A notable example is a cascade reaction involving the deprotonation and ring opening of a tetrahydropyrazole, followed by the formation of a pyrrolidine (B122466) ring and subsequent cyclization to a diketopiperazine derivative. encyclopedia.pub Cationic rearrangements, such as pinacol-type rearrangements, can also lead to ring contraction. wikipedia.org These methods are particularly useful for creating smaller, more strained rings from larger, more easily accessible ones. wikipedia.org

Industrial Production Considerations for Piperazinone Compounds

The transition from laboratory-scale synthesis to industrial production of piperazinone compounds, including this compound, necessitates a focus on scalability, cost-effectiveness, safety, and process efficiency. ontosight.ai Industrial methods are optimized for high yield and purity, often employing different strategies and equipment compared to lab-scale preparations, such as continuous flow reactors and advanced purification techniques.

A significant challenge in the large-scale synthesis of this compound has been the drawbacks of traditional synthetic routes. For instance, the reaction of ethyl 2-bromo-2-methylpropanoate (B8525525) with ethylenediamine (B42938), followed by reduction, suffers from multiple issues that hinder its industrial application. The starting bromoester is classified as a mutagen, posing significant safety risks. Furthermore, the process generates large volumes of inorganic salt by-products, complicating the work-up, and the subsequent reduction step requires large quantities of lithium aluminum hydride (LAH), which raises both economic and safety concerns on an industrial scale. google.com

To overcome these limitations, alternative, more industrially viable routes have been developed. One prominent multi-step process for the synthesis of 2,2-dimethylpiperazine (B1315816) (the reduced form of this compound) starts from readily available reagents. This process involves the initial chlorination of isobutyraldehyde (B47883) using sulfuryl chloride, followed by amination with ethylenediamine to create a dehydropiperazine intermediate. The final step is a catalytic hydrogenation to yield the piperazine core. google.com While this method offers high scalability, it presents its own challenges, such as managing gaseous by-products (e.g., SO₂, HCl) and controlling the exothermic nature of the reactions.

Optimization of reaction conditions is critical for industrial success. For example, in catalytic hydrogenation steps, careful control of temperature and reaction time significantly impacts the final product's yield and purity. Purification on a large scale typically relies on robust methods like distillation and recrystallization to isolate the desired piperazinone intermediates.

The following table summarizes and compares key aspects of different industrial or potentially scalable synthetic routes for piperazinone compounds.

Table 1: Comparison of Industrial Synthetic Routes for Piperazinone Compounds

| Route | Starting Materials | Key Process Steps | Catalyst/Reagents | Advantages | Challenges & Drawbacks | Reference(s) |

|---|---|---|---|---|---|---|

| Via Dehydropiperazine Intermediate | Isobutyraldehyde, Ethylenediamine | 1. Chlorination2. Amination3. Catalytic Hydrogenation | Sulfuryl chloride, Pd/C | High scalability; uses readily available reagents. | Handling of gaseous by-products; controlling reaction exothermicity. | google.com |

| Via Bromoester Cyclization | Ethyl 2-bromo-2-methylpropanoate, Ethylenediamine | 1. Cyclization2. Reduction | Potassium carbonate, Lithium aluminum hydride (LAH) | Satisfactory lab-scale yield. | Use of a mutagenic starting material; large volumes of inorganic salts; safety and cost issues with LAH. | google.com |

| Via 2-Oxoaldehyde | N-substituted ethylenediamine, 2-Oxoaldehyde | Contacting of reactants under sufficient conditions | Not specified | High yield; avoids use of highly toxic hydrogen cyanide. | Severe conditions may be needed for some intermediates. | google.com |

| One-Pot Cascade Synthesis | Aldehydes, (Phenylsulfonyl)acetonitrile, 1,2-Ethylenediamines | 1. Knoevenagel reaction2. Asymmetric epoxidation3. Domino ring-opening cyclization (DROC) | Quinine-derived urea (B33335) | One-pot process; good to high yield and enantioselectivity; demonstrated scalability to mmol scale. | Requires specialized organocatalysts; purification by chromatography. | acs.org |

Process optimization is a continuous effort in industrial chemical production. Key parameters are fine-tuned to maximize efficiency and product quality.

Table 2: Key Optimization Parameters in Piperazinone Production

| Parameter | Industrial Consideration | Impact on Production | Reference(s) |

|---|---|---|---|

| Reaction Temperature | Precise control is crucial, especially during hydrogenation and exothermic steps. | Affects reaction rate, yield, and purity by minimizing side reactions. | |

| Reaction Time | Optimized to ensure complete conversion without product degradation. | Impacts throughput and process efficiency. | |

| Catalyst Selection | Choice between catalysts like Pd/C for hydrogenation or specialized organocatalysts for asymmetric synthesis. | Determines reaction efficiency, selectivity, and cost. | acs.org |

| Purification Technique | Use of industrial-scale distillation and recrystallization versus chromatography. | Affects final product purity, process time, and cost. Chromatography is often avoided on a large scale. | researchgate.net |

| Process Design | Multi-step batch processes versus one-pot or continuous flow reactions. | One-pot/flow processes can significantly reduce costs, waste, and production time. | mdpi.com |

Chemical Reactivity and Transformation Studies of 3,3 Dimethylpiperazin 2 One

Oxidation Reactions and Products

The piperazine (B1678402) ring system, particularly the nitrogen atoms, is susceptible to oxidation. While specific studies detailing the oxidation of 3,3-Dimethylpiperazin-2-one are not extensively documented in the provided results, the reactivity can be inferred from analogous piperazine derivatives. smolecule.com The secondary amine at position 4 is a primary site for oxidation. Treatment with common oxidizing agents like hydrogen peroxide or peracids would likely lead to the formation of the corresponding N-oxide. smolecule.com More aggressive oxidation could potentially affect the carbon skeleton, but this is less common under controlled conditions.

Table 1: Potential Oxidation Reactions and Products

| Oxidizing Agent | Reaction Site | Potential Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | N4-amine | This compound 4-oxide |

| Peroxy acids (e.g., m-CPBA) | N4-amine | This compound 4-oxide |

Reduction Reactions and Derivatives

The reduction of this compound has been more specifically described, focusing on the transformation of the lactam (cyclic amide) functionality. The carbonyl group at position 2 can be completely reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents.

Detailed research findings indicate that the reduction of 3,3-dimethyl-piperazin-2-one is a key step in the synthesis of 2,2-dimethylpiperazine (B1315816). google.com This transformation is typically achieved using lithium aluminum hydride (LAH) in a solvent such as tetrahydrofuran (B95107) (THF). google.com The process involves the complete reduction of the amide carbonyl to a methylene group. Catalytic hydrogenation is also cited as a potential method for reducing piperazinone derivatives. While effective on a laboratory scale, the use of large quantities of LAH for industrial production presents economic and safety challenges. google.com

Table 2: Known Reduction Reaction and Product

| Reducing Agent | Solvent | Substrate | Product | Reported Yield |

|---|

Nucleophilic and Electrophilic Substitution Pathways

The nucleophilic character of the nitrogen atoms in this compound allows for various substitution reactions. The secondary amine at the N4 position is a prime site for nucleophilic attack on electrophiles, leading to N-alkylation or N-acylation products. The N1-H, part of the amide group, is less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group, but can still react under appropriate basic conditions.

Nucleophilic substitution reactions involve the replacement of a hydrogen atom on one of the nitrogens with another functional group. These reactions typically proceed by treating the piperazinone with an electrophile, such as an alkyl halide or an acyl chloride, often in the presence of a base to deprotonate the nitrogen and increase its nucleophilicity.

Electrophilic substitution directly on the aromatic ring is not applicable here, as the ring is aliphatic. However, the term can refer to the ring's atoms acting as electrophiles. The carbonyl carbon (C2) is electrophilic and is the site of attack by nucleophiles, as seen in the mechanism of reduction by hydride reagents (see section 3.4).

Table 3: Potential Nucleophilic Substitution Reactions

| Reaction Type | Electrophile | Reagent/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃) | 4-Alkyl-3,3-dimethylpiperazin-2-one |

| N-Acylation | Acyl Chloride (R-COCl) | Base (e.g., Triethylamine) | 4-Acyl-3,3-dimethylpiperazin-2-one |

Investigations of Reaction Mechanisms

The reactions of this compound proceed through well-understood organic chemistry mechanisms.

Reduction with LAH: The reduction of the amide group by lithium aluminum hydride involves a nucleophilic acyl substitution mechanism. The hydride ion (H⁻), delivered from the AlH₄⁻ complex, acts as a nucleophile, attacking the electrophilic carbonyl carbon (C2). This forms a tetrahedral intermediate. The intermediate then collapses, and subsequent steps involving coordination to aluminum and further hydride attacks lead to the full reduction of the carbonyl to a methylene group.

Nucleophilic Substitution at Nitrogen: N-alkylation and N-acylation reactions at the N4 position follow a standard nucleophilic substitution pathway. If an alkyl halide is used, the mechanism is typically Sₙ2. solubilityofthings.com The lone pair of electrons on the N4 nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single, concerted step. solubilityofthings.comlibretexts.org The reaction rate is dependent on the concentration of both the piperazinone and the alkyl halide. libretexts.org The use of a base facilitates the reaction by deprotonating the nitrogen, creating a more potent nucleophile.

Oxidation to N-oxide: The oxidation of the tertiary amine (once substituted) or the secondary amine at N4 with an agent like hydrogen peroxide involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the peroxide. This is followed by a proton transfer to form the N-oxide and water.

Structural Elucidation and Conformational Analysis of 3,3 Dimethylpiperazin 2 One

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structure of 3,3-dimethylpiperazin-2-one, with each technique offering unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. mdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The gem-dimethyl groups at the C3 position typically show a sharp singlet, while the methylene (B1212753) protons on the piperazinone ring (at C5 and C6) and the amine protons (at N1 and N4) give rise to separate resonances. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the protons adjacent to the carbonyl group and the nitrogen atoms will have characteristic chemical shifts. msu.edu In some cases, temperature-dependent NMR studies can reveal information about the rate of conformational changes. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon (C2) appears at a characteristic downfield chemical shift (typically in the range of 160-180 ppm). The quaternary carbon (C3) bearing the two methyl groups also has a specific chemical shift, as do the methylene carbons (C5 and C6) and the methyl carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | Varies | Varies |

| CH₂ (ring) | Varies | Varies |

| NH (amide) | Varies | - |

| NH (amine) | Varies | - |

| C=O | - | ~160-180 |

| C(CH₃)₂ | - | Varies |

| CH₂ (ring) | - | Varies |

| Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions. |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The most prominent absorption band in the IR spectrum is due to the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the amine and amide groups are also observable, usually as one or more bands in the region of 3200-3500 cm⁻¹. C-H stretching and bending vibrations from the methyl and methylene groups also appear in their characteristic regions.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. pressbooks.pub For this compound, the primary chromophore is the amide group. It typically exhibits a π → π* transition at shorter wavelengths (around 200-220 nm) and a weaker n → π* transition at longer wavelengths (around 220-240 nm). researchgate.net The presence of conjugated systems would significantly alter the UV-Vis spectrum, but in this non-conjugated system, the absorptions are generally in the shorter UV range. pressbooks.pub

| Spectroscopic Technique | Characteristic Absorption | Functional Group |

| IR Spectroscopy | ~1650-1680 cm⁻¹ | C=O (Amide I band) |

| IR Spectroscopy | ~3200-3500 cm⁻¹ | N-H stretching |

| UV-Vis Spectroscopy | ~200-220 nm | π → π* transition (Amide) |

| UV-Vis Spectroscopy | ~220-240 nm | n → π* transition (Amide) |

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. uwo.ca For this compound (C₆H₁₂N₂O), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (128.17 g/mol ). sigmaaldrich.com

The fragmentation pattern can offer structural clues. Common fragmentation pathways for cyclic amides and amines include α-cleavage, where the molecule breaks at the bonds adjacent to the nitrogen atoms or the carbonyl group. miamioh.edulibretexts.org The loss of small, stable neutral molecules like CO or fragments from the alkyl substituents is also common. Analysis of the fragment ions helps to piece together the structure of the original molecule. miamioh.edulibretexts.org

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| M⁺ | 128 | Molecular Ion |

| [M - CH₃]⁺ | 113 | Loss of a methyl group |

| [M - CO]⁺ | 100 | Loss of carbon monoxide |

| Various | < 128 | Other fragment ions |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.orglibretexts.org By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, revealing the precise positions of all atoms in the crystal lattice. nih.gov

This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the connectivity established by spectroscopy. For piperazinone derivatives, X-ray crystallography reveals the preferred conformation of the six-membered ring in the solid state, which is often a chair or a distorted chair conformation. nih.gov It also shows the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.gov For instance, the amide N-H and the carbonyl oxygen can participate in hydrogen bonds, forming chains or networks of molecules in the crystal.

Conformational Dynamics of the Piperazinone Ring

The six-membered piperazinone ring is not planar and can adopt several non-planar conformations to minimize steric and torsional strain. libretexts.org

Chair-Boat Interconversion Studies

Similar to cyclohexane (B81311), the piperazinone ring can theoretically exist in chair and boat conformations, as well as twist-boat intermediates. libretexts.orglibretexts.org The chair conformation is generally the most stable due to the staggering of substituents on adjacent atoms, which minimizes torsional strain. libretexts.org

The interconversion between chair and boat forms is a dynamic process that can be studied using various techniques, including temperature-dependent NMR spectroscopy and computational modeling. The energy barrier for this interconversion is influenced by the substituents on the ring. In this compound, the gem-dimethyl group at the C3 position can influence the conformational equilibrium and the barrier to ring inversion.

Studies on related piperazine (B1678402) systems have shown that the energy barrier for chair-to-chair interconversion can be higher than in cyclohexane due to the presence of the nitrogen atoms and the amide group. rsc.org The rate of this interconversion can be slow enough on the NMR timescale at low temperatures to allow for the observation of distinct signals for axial and equatorial protons. rsc.org This provides experimental evidence for the existence of different conformers and allows for the determination of the thermodynamic parameters of the equilibrium. rsc.org Computational studies can complement experimental data by modeling the potential energy surface of the ring and identifying the transition states for interconversion.

Restricted Rotation of Amide Bonds

The phenomenon of restricted rotation around the amide bond is a well-established principle in organic chemistry, arising from the partial double bond character of the C-N bond due to resonance. This restriction leads to the existence of distinct rotational isomers, or rotamers, which can often be observed and quantified using techniques like temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy. In substituted piperazin-2-ones and related N-acylated piperazines, this restricted rotation, in conjunction with the ring's own conformational dynamics, contributes to a complex conformational landscape.

For analogous N-benzoylated piperazines, studies have shown that the energy barrier to amide bond rotation can be determined by monitoring the coalescence of NMR signals as the temperature is increased. The Gibbs free activation energy (ΔG‡) for this process in related benzamides typically falls within the range of 57–73 kJ mol⁻¹. However, specific experimental data detailing the rotational barrier of the amide bond in this compound is not present in the currently accessible scientific literature. Such a study would be necessary to precisely quantify the energy barrier for this specific molecule.

Influence of Substituents on Conformational Equilibrium

The conformational equilibrium of the piperazine ring and the rotational equilibrium of the amide bond are significantly influenced by the nature and position of substituents. In the broader class of N-acylpiperazines, the electronic properties of substituents on an N-benzoyl group, for instance, have been shown to modulate the rotational and inversion barriers. A correlation between these energy barriers and Hammett constants has been established in some cases, indicating that electron-withdrawing or electron-donating groups can alter the electron density and partial double bond character of the amide linkage.

Computational Chemistry in Structural Prediction and Conformational Analysis

Computational chemistry provides powerful tools for predicting molecular structures, understanding conformational preferences, and calculating energy barriers associated with dynamic processes like bond rotation.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For cyclic systems like piperazin-2-ones, DFT calculations can be employed to optimize the geometry of different possible conformers (e.g., chair, boat, twist-boat) and determine their relative energies, thus predicting the most stable conformation. Furthermore, DFT can be used to calculate the transition state energy for the rotation around the amide bond, providing a theoretical value for the rotational energy barrier.

While DFT studies have been conducted on various piperazine derivatives to explore their structural and electronic properties, a specific and detailed DFT analysis of this compound, focusing on its conformational landscape and amide rotational barrier, is not documented in the available literature. Such a study would provide valuable insights into the molecule's preferred three-dimensional structure and the energetics of its internal motions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time. By simulating the movement of atoms and molecules, MD can provide insights into conformational changes, the flexibility of the molecular structure, and the influence of solvent on these dynamics.

For this compound, an MD simulation could visualize the interconversion between different ring conformations and the rotation around the amide bond, providing a dynamic picture of the conformational equilibrium. It could also be used to explore how the molecule interacts with its environment, such as solvent molecules. However, to date, no specific molecular dynamics simulation studies on this compound have been published.

Biological and Pharmacological Research on 3,3 Dimethylpiperazin 2 One and Its Derivatives

Investigation of Molecular Targets and Mechanism of Action

The precise molecular targets and the full spectrum of the mechanism of action for 3,3-Dimethylpiperazin-2-one are areas of active investigation. Research into its derivatives provides significant insights into its potential biological roles, pointing towards interactions with receptors, enzymes, and cellular signaling pathways.

Receptor Binding Studies (e.g., PAR2, Ion Channels)

While direct binding studies on this compound are not extensively documented, research on related piperazine-containing molecules suggests potential interactions with various receptors. For instance, derivatives of piperazine (B1678402) have been shown to act as ligands for the α2δ-1 subunit of voltage-gated calcium channels nih.gov. This interaction is critical for the activity of gabapentinoids, which are used to treat neuropathic pain nih.gov. The exploration of piperazinyl quinazolin-4-(3H)-one derivatives has identified compounds with high affinity for this subunit, suggesting that the piperazine moiety can be a key pharmacophore for ion channel modulation nih.gov.

Furthermore, the broader class of G-protein coupled receptors (GPCRs), such as Protease-Activated Receptor 2 (PAR2), are known targets for molecules with piperazine-like structures. PAR2 is involved in inflammation and cancer, and understanding how ligands bind to it is crucial for drug design acs.org. Studies on PAR2 agonists have elucidated the binding modes of peptide ligands, which could inform the design of small molecule modulators incorporating the this compound scaffold acs.orgnih.gov.

Enzyme Inhibition and Modulation (e.g., Kinase Inhibition)

A significant body of research points to piperazine and piperazinone derivatives as potent enzyme inhibitors, particularly in the realm of protein kinases. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer nih.gov.

Derivatives of piperazine have been successfully designed as type II inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle nih.gov. The piperazine moiety in these inhibitors plays a crucial role in their interaction with the kinase domain nih.gov. Similarly, novel trisubstituted triazines containing a piperazine ring have been synthesized and shown to be potent inhibitors of Phosphatidylinositol 3-kinase (PI3K), a central node in cell signaling pathways that promote cell survival and proliferation nih.govmdpi.com. The PI3K/Akt/mTOR pathway is a major focus of cancer research, and inhibitors of mTOR, another kinase in this pathway, have been developed from a quinoline scaffold that was modified to include a piperazine derivative, leading to the potent and selective inhibitor Torin1 mit.edu.

The following table summarizes the kinase inhibitory activities of some piperazine derivatives, highlighting the potential of this scaffold in developing targeted therapies.

| Kinase Target | Compound Series | Observed Activity | Reference |

| CDK2 | 3-(piperazinylmethyl)benzofuran derivatives | Potent inhibitory activity (IC50 in nM range) | nih.gov |

| PI3K | 2,4,6-Trisubstituted 1,3,5-Triazines with piperazine | 2–4 times more potent than ZSTK474 | nih.govmdpi.com |

| mTOR | Benzonaphthyridinone derivatives | Picomolar inhibitor of mTORC1 enzymatic activity | mit.edu |

Cellular Pathway Modulation

The interaction of this compound derivatives with molecular targets like kinases inevitably leads to the modulation of cellular pathways. The inhibition of the PI3K/Akt/mTOR pathway by piperazine-containing compounds is a prime example of this nih.govmdpi.com. This pathway is constitutively active in many cancers, and its inhibition can lead to decreased cell proliferation and increased apoptosis nih.govmdpi.com.

The cytotoxic effects of piperazin-2-one (B30754) derivatives have been evaluated against various cancer cell lines. Studies have shown that bioisosteric substitution of the imidazole ring in known farnesyltransferase inhibitors with a piperazin-2-one core can lead to compounds with significant cytotoxic activity against colon and lung cancer cells nih.gov. The electron density of the terminal atoms of these bioisosteres appears to be a crucial factor in their cytotoxic activity nih.gov.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. For this compound analogs, SAR studies have begun to elucidate the structural requirements for biological activity.

Impact of Methyl Substitution on Biological Activity

The number and position of methyl groups on the piperazine or piperazin-2-one ring can have a profound impact on biological activity. A notable example comes from the development of reversible monoacylglycerol lipase (MAGL) inhibitors. In this context, it was found that a 3,3-dimethyl substitution on the piperazine ring led to a decrease in potency compared to a 3-methyl substitution acs.org. This suggests that while a certain degree of steric bulk at this position is tolerated or even beneficial, excessive substitution is detrimental to activity.

Conversely, the removal of a methyl group from the 3-position of a piperazine-based MAGL inhibitor resulted in a 10-fold drop in activity, indicating the importance of this substituent acs.org. These findings underscore the delicate balance of steric and electronic factors that govern the interaction of these molecules with their biological targets.

Exploration of Substituent Effects on Efficacy and Selectivity

Beyond simple methyl substitutions, the exploration of a wider range of substituents on the piperazin-2-one scaffold has yielded valuable SAR insights. In the context of dermorphin analogues, the stereochemistry at the position corresponding to the 3-position of the piperazin-2-one ring, as well as the replacement of the piperazin-2-one ring with a piperazine ring, were found to be critical for their opiate activities nih.gov.

The versatility of the piperazine scaffold allows for modifications at multiple positions, which can significantly alter the pharmacological properties of the resulting compounds wisdomlib.org. For instance, in the development of anticancer agents, the nature of the substituent on the nitrogen atom of the piperazine ring in vindoline-piperazine conjugates dramatically influenced their antiproliferative activity. N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring conferred significant potency mdpi.com.

The following interactive table provides examples of how different substituents on piperazine and piperazin-2-one derivatives affect their biological activity.

| Scaffold | Substitution | Biological Target/Activity | Effect of Substitution | Reference |

| Piperazine | 3,3-dimethyl vs. 3-methyl | Monoacylglycerol Lipase (MAGL) Inhibition | 3,3-dimethyl substitution decreased potency | acs.org |

| Piperazine | 3-methyl vs. unsubstituted | Monoacylglycerol Lipase (MAGL) Inhibition | Removal of the methyl group led to a 10-fold drop in activity | acs.org |

| Piperazin-2-one | (R)- or (S)-phenylalanine derived | Opiate activity (Dermorphin analogues) | Configuration of phenylalanine is important for activity | nih.gov |

| Piperazine | N-substituted vindoline conjugates | Anticancer (antiproliferative) | N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents showed high potency | mdpi.com |

| Piperazin-2-one | Bioisosteric replacement of imidazole | Cytotoxicity (Anticancer) | Guanidine substituent showed the highest potency | nih.gov |

Applications in Medicinal Chemistry and Drug Discovery

The unique structural characteristics of the this compound core make it a valuable building block in the design and synthesis of novel therapeutic agents. Its applications in medicinal chemistry are centered on its ability to serve as a rigid and modifiable scaffold for creating diverse molecular architectures with a wide range of biological activities.

The this compound moiety is considered a privileged scaffold in medicinal chemistry. This is attributed to the piperazine ring's frequent appearance in a variety of therapeutic agents and its ability to be readily functionalized. The gem-dimethyl substitution at the C3 position offers several advantages in the design of bioactive compounds. It provides a fixed steric hindrance that can enhance binding to specific biological targets and can also protect the adjacent amide bond from metabolic degradation, thereby improving the compound's stability.

The piperazine scaffold, in general, is a key component in numerous drugs with a wide array of biological activities, including anticancer, antidepressant, antiviral, and antipsychotic properties. The this compound core can be strategically incorporated into molecules to explore new chemical space and develop novel drug candidates. For instance, derivatives of the broader piperazine class have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease by modulating targets such as the transient receptor potential canonical 6 (TRPC6) channel nih.govnih.gov. The introduction of the this compound scaffold into such compounds could lead to derivatives with improved pharmacological profiles.

The versatility of the this compound scaffold is further demonstrated by its potential use in the synthesis of inhibitors for various enzymes. The rigid conformation imposed by the gem-dimethyl group can be advantageous in positioning other functional groups for optimal interaction with the active site of an enzyme.

Table 1: Examples of Bioactive Scaffolds Related to this compound and Their Therapeutic Areas

| Scaffold Class | Example of Biological Target/Activity | Therapeutic Area |

| Piperazine Derivatives | TRPC6 Agonists | Neurodegenerative Diseases nih.govnih.gov |

| Piperazine Derivatives | Tachykinin Receptor Antagonists | Respiratory Diseases (e.g., asthma) |

| Substituted Piperazines | Anticancer Agents | Oncology nih.gov |

| Arylpiperazines | Anticancer Agents | Oncology nih.gov |

Lead optimization is a critical phase in drug discovery where an identified lead compound is chemically modified to improve its therapeutic properties. The this compound scaffold can be instrumental in this process. The gem-dimethyl group, a feature found in many clinically useful natural products, can be strategically introduced to enhance a molecule's drug-like properties nih.gov.

One of the key strategies in lead optimization is to improve the metabolic stability of a compound. The gem-dimethyl group on the this compound ring can sterically hinder the metabolic enzymes, particularly at the adjacent C2-carbonyl group, thus preventing rapid degradation and prolonging the compound's half-life in the body nih.gov.

Furthermore, the conformational restriction imposed by the gem-dimethyl group can lead to an increase in binding affinity and selectivity for the target protein. By locking the molecule into a more favorable conformation for binding, the entropic penalty upon binding is reduced, which can translate to enhanced potency nih.gov. This is a well-established principle in medicinal chemistry, and the this compound scaffold provides a practical means to apply it.

Another aspect of lead optimization is the modulation of physicochemical properties such as solubility and lipophilicity. The introduction of the this compound core can alter these properties, and further modifications at the nitrogen atoms of the piperazine ring can fine-tune them to achieve an optimal balance for oral bioavailability and cell permeability.

Table 2: Influence of the Gem-Dimethyl Group in Lead Optimization

| Property | Effect of Gem-Dimethyl Group | Rationale |

| Metabolic Stability | Increased | Steric hindrance of metabolic enzymes nih.gov. |

| Binding Affinity | Increased | Conformational restriction leading to a more favorable binding pose nih.gov. |

| Selectivity | Increased | A more defined shape can lead to better discrimination between target and off-targets. |

| Physicochemical Properties | Modifiable | The scaffold itself and further substitutions can be used to tune solubility and lipophilicity. |

While specific derivatives of this compound that have reached clinical trials are not prominently documented in publicly available literature, the broader class of piperazine derivatives is well-represented in clinically used drugs. This suggests a strong potential for derivatives of this compound to be developed into clinically relevant compounds.

For example, piperazine-containing molecules have been successfully developed as anticancer agents nih.gov. The structural rigidity and synthetic tractability of the this compound scaffold make it an attractive candidate for the design of novel kinase inhibitors, a class of drugs that has seen significant success in oncology.

In the context of neurodegenerative diseases, piperazine derivatives have been explored as potential therapeutics nih.govnih.gov. The ability to modify the this compound scaffold at its nitrogen atoms allows for the creation of libraries of compounds that can be screened for activity against various neurological targets.

The development of clinically relevant derivatives would involve extensive preclinical studies to evaluate their efficacy, safety, and pharmacokinetic profiles. The insights gained from the well-established pharmacology of other piperazine-containing drugs would be invaluable in guiding these efforts.

Emerging Biological Activities and Therapeutic Potential

Research into the biological activities of this compound and its derivatives is an evolving field. Based on the diverse activities of the broader piperazine family, several emerging therapeutic areas can be envisioned for this specific scaffold.

The anticancer potential of piperazine derivatives is a significant area of ongoing research nih.govnih.gov. The this compound scaffold could be used to develop novel agents that target various aspects of cancer cell biology, such as cell cycle progression, apoptosis, and signal transduction pathways. The unique stereochemical properties of this scaffold could lead to the discovery of compounds with novel mechanisms of action or improved selectivity for cancer cells over normal cells.

In the realm of infectious diseases, piperazine-containing compounds have shown promise. The this compound core could be incorporated into new antibacterial, antifungal, or antiviral agents. The structural features of this scaffold may allow for novel interactions with microbial targets, potentially overcoming existing drug resistance mechanisms.

Furthermore, the exploration of this compound derivatives for central nervous system (CNS) disorders is a promising avenue. The piperazine moiety is a common feature in many CNS-active drugs, and the 3,3-dimethyl substitution could offer a way to fine-tune the properties of these molecules to achieve better efficacy and reduced side effects. Potential applications could include the treatment of depression, anxiety, and neurodegenerative conditions.

Table 3: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Mechanism of Action |

| Oncology | Kinase inhibition, cell cycle arrest, induction of apoptosis nih.govnih.gov |

| Infectious Diseases | Inhibition of microbial enzymes, disruption of microbial cell membranes. |

| Central Nervous System Disorders | Modulation of neurotransmitter receptors and transporters nih.govnih.gov |

Advanced Research and Future Directions in 3,3 Dimethylpiperazin 2 One Chemistry

Theoretical and Computational Studies in Drug Design

Computational tools are integral to modern drug discovery, enabling the rational design and prediction of molecular interactions before undertaking complex synthesis. These in-silico methods can significantly accelerate the identification of promising drug candidates based on the 3,3-dimethylpiperazin-2-one scaffold.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific biological target. Once a pharmacophore model is established, it can be used as a 3D query to rapidly search large chemical databases for compounds that match these features—a process known as virtual screening. semanticscholar.org

For the this compound core, a pharmacophore model could be developed based on a known active ligand for a target of interest. This model would then guide the virtual screening of libraries to identify novel derivatives with potentially similar or enhanced biological activity. This approach has been successfully used for other piperazine-containing scaffolds to identify inhibitors for targets such as human acetylcholinesterase and serotonin (B10506) receptors. semanticscholar.orgnih.gov The process allows for the efficient filtering of vast compound libraries to a manageable number of high-potential candidates for further testing.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to the active site of a target protein. researchgate.net This method provides critical insights into the binding mode and affinity, helping to elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-protein complex. mdpi.com

In the context of this compound, docking studies could be employed to predict its binding affinity and interaction patterns with various enzymes or receptors. The gem-dimethyl group at the C3 position offers a unique steric and hydrophobic feature that could influence binding selectivity and potency. Docking studies on related piperazine (B1678402) analogs have successfully predicted their binding to targets like COX-2 and VEGFR-2, with the results correlating well with experimental activity. nih.govtandfonline.com Molecular dynamics simulations can further refine these models by assessing the stability of the predicted ligand-protein complex over time. mdpi.com

The table below summarizes docking results for various piperazine derivatives against different biological targets, illustrating the type of data that could be generated for this compound.

| Compound Class | Biological Target | Key Interactions Noted | Predicted Binding Affinity (Docking Score) |

| Piperazine-chalcone hybrids | VEGFR-2 | Hydrogen bonds with key amino acid residues in the hinge region. | -8.5 to -10.3 kcal/mol |

| Thiazolylhydrazine-piperazine derivatives | MAO-A | Positioning near the FAD cofactor, hydrophobic interactions. | Not specified |

| N-(benzo[d]thiazol-2-yl) acetamides | COX-2 | Interactions within the enzyme's active site. | Not specified |

| 1,4-benzodioxane-piperazine derivatives | Acetylcholinesterase | Binding at peripheral anionic and catalytic sites. | Not specified |

This table is a representation of data for the broader piperazine class to illustrate the application of molecular docking.

Development of Novel Synthetic Methodologies

The development of efficient, versatile, and stereoselective synthetic routes is crucial for exploring the therapeutic potential of the this compound scaffold. While piperazine and piperazinone synthesis is well-established, modern chemistry focuses on creating complex, substituted derivatives with high precision. nih.gov

Novel strategies for constructing the piperazin-2-one (B30754) core often involve cascade or one-pot reactions that form multiple chemical bonds in a single operation, enhancing efficiency and reducing waste. researchgate.netthieme.de For example, metal-promoted cascade transformations have been developed to produce highly substituted piperazinones from simple starting materials like primary amines and aryl iodides. bohrium.com Another advanced approach involves Jocic-type reactions, which can be used to form the piperazinone ring with a high degree of regioselectivity from enantiomerically-enriched alcohols. researchgate.netrsc.org Such methods would be invaluable for creating chiral analogs of this compound if substitutions were desired at other positions.

The table below compares various modern synthetic strategies applicable to the synthesis of the piperazinone ring.

| Synthetic Strategy | Key Reagents/Catalysts | Key Advantages |

| Cascade Double Nucleophilic Substitution | Chloro allenylamide, primary amines, Ag(I)/Pd(II) catalysts | Forms three bonds in one pot; allows for two points of diversity. bohrium.com |

| Jocic-Type Reaction | Trichloromethyl-containing alcohols, N-substituted diamines | Regioselective; maintains stereochemical integrity. rsc.org |

| Annulation of 1,2-Diamine Intermediates | Amino acids, nosyl chloride | Starts from chiral precursors; allows for enantiopure products. nih.gov |

| Palladium-Catalyzed Decarboxylative Alkylation | N-Boc-protected piperazinone precursors, Pd-catalyst | Enantioselective synthesis of α,α-disubstituted piperazinones. researchgate.net |

Exploration of New Biological Targets and Applications

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of approved drugs and its ability to interact with a wide array of biological targets. mdpi.comrsc.orgnih.gov Derivatives of the broader piperazine and piperazinone class have demonstrated a remarkable spectrum of pharmacological activities. researchgate.netnih.gov

These activities span multiple therapeutic areas, including:

Oncology: As inhibitors of kinases like VEGFR-2 or as agents that disrupt cell cycle progression. tandfonline.comtubitak.gov.tr

Central Nervous System (CNS): Acting on neurotransmitter receptors for serotonin and dopamine, leading to applications as antipsychotic, antidepressant, and anxiolytic agents. nih.govnih.gov

Infectious Diseases: Exhibiting antibacterial, antifungal, and antiviral properties. rsc.org

Inflammatory Diseases: Through inhibition of enzymes like COX-2. nih.govjetir.org

Given this versatility, the this compound core represents an untapped framework for discovering modulators of new and existing biological targets. The unique structural rigidity and substitution pattern could confer novel selectivity or potency against targets like protease-activated receptor 1 (PAR1) or various ion channels. nih.govmdpi.com

Green Chemistry Approaches in Piperazinone Synthesis

Modern pharmaceutical synthesis places a strong emphasis on sustainability, adhering to the principles of green chemistry to minimize environmental impact. researchgate.net These approaches focus on reducing waste, avoiding hazardous reagents, and lowering energy consumption. unibo.it

Several green methodologies are directly applicable to the synthesis of this compound and its derivatives:

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and green alternative to traditional methods, often using purely organic catalysts to avoid heavy metal contamination. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes, increasing energy efficiency and often improving yields. researchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives, such as aqueous ethanol, is a key green strategy. rsc.org

One-Pot and Multicomponent Reactions: Combining multiple synthetic steps into a single procedure reduces the need for intermediate purification steps, saving solvents and energy while minimizing waste. researchgate.netnih.gov

These sustainable techniques not only make the production of piperazinones more environmentally friendly but can also lead to more efficient and cost-effective manufacturing processes. nih.gov

Challenges and Future Perspectives in Research on this compound

The exploration of this compound, while promising, faces several challenges that also define its future research directions.

Challenges:

Stereoselective Synthesis: Developing synthetic methods that can control the stereochemistry at substituted carbon centers of the piperazinone ring remains a significant challenge, particularly for creating specific enantiomers or diastereomers which may have vastly different biological activities.

Limited Specific Data: The primary hurdle is the current lack of dedicated research on the 3,3-dimethyl derivative, requiring initial studies to focus on fundamental synthesis and characterization before biological screening can commence.

Pharmacokinetic Optimization: As with any new scaffold, optimizing properties like solubility, metabolic stability, and bioavailability is a critical challenge in transforming a bioactive "hit" into a viable drug candidate. nih.gov

Future Perspectives:

Rational Drug Design: The future heavily relies on the integration of computational modeling (pharmacophores, docking) to rationally design derivatives of this compound with high predicted affinity and selectivity for specific targets.

Expansion of Target Space: A key opportunity lies in screening the compound and its future analogs against a diverse range of biological targets, including those implicated in emerging diseases and areas of unmet medical need. fortunebusinessinsights.com

Development of Multi-Target Ligands: The piperazine scaffold is well-suited for the development of multi-target drugs, which can offer enhanced efficacy for complex diseases like cancer or neurodegenerative disorders. jetir.org

Application of Sustainable Synthesis: The adoption of green chemistry principles will be crucial for the environmentally responsible and economically viable development of this chemical class.

常见问题

Q. What are the standard synthetic routes for 3,3-Dimethylpiperazin-2-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted piperazine precursors. For example, methyl groups are introduced via alkylation using methyl halides or reductive amination with formaldehyde. Reaction optimization includes:

- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but require careful monitoring to avoid side products like over-alkylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the piperazine nitrogen atoms .

- Catalysts : Bases like triethylamine or KCO are used to deprotonate intermediates and drive the reaction forward .

Validation : Purity is confirmed via HPLC (>98%) and NMR (e.g., absence of unreacted methyl peaks at δ 2.3–2.5 ppm) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Key techniques include:

- NMR spectroscopy : H and C NMR identify methyl groups (singlets at δ 1.2–1.4 ppm for geminal dimethyl) and carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 142.1 (CHNO) .

- X-ray crystallography : Resolves stereochemistry and ring conformation, critical for structure-activity relationship (SAR) studies .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Moderately soluble in DMSO (>50 mg/mL) but poorly in water (<1 mg/mL). Co-solvents like ethanol or PEG-400 improve aqueous solubility for biological assays .

- Stability : Store at 2–8°C under inert gas (argon) to prevent oxidation of the piperazine ring. Stability in biological buffers (e.g., PBS) should be tested via HPLC over 24–72 hours .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) of this compound affect biological activity?

Methodological Answer:

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution to separate enantiomers .

- Biological assays : Compare enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors). For example, (R)-enantiomers may show higher affinity due to steric complementarity with target pockets .

- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes and rationalizes activity differences .

Q. How can researchers resolve contradictions in reported biological data for this compound derivatives?

Methodological Answer:

- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Dose-response validation : Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines) to ensure reproducibility .

- Off-target screening : Use panels like Eurofins Cerep’s SafetyScreen44 to rule out nonspecific interactions .

Q. What strategies are effective for modifying this compound to enhance metabolic stability?

Methodological Answer:

- Bioisosteric replacement : Substitute the carbonyl group with a thiocarbonyl or amide to reduce susceptibility to esterases .

- Deuterium labeling : Replace methyl hydrogens with deuterium at metabolically labile positions to prolong half-life (e.g., C-D bonds resist cytochrome P450 oxidation) .

- Prodrug design : Introduce cleavable groups (e.g., acetyl) that are hydrolyzed in vivo to release the active compound .

Q. How can researchers mitigate toxicity risks associated with this compound in preclinical studies?

Methodological Answer:

- In vitro toxicity profiling : Perform Ames tests (mutagenicity) and hERG channel inhibition assays early in development .

- In vivo tolerability : Use ascending-dose protocols in rodent models, monitoring hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) .

- Structure-detoxification relationships : Introduce polar groups (e.g., hydroxyl) to enhance excretion and reduce accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。